molecular formula C16H16Cl2O4S2 B2796887 1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene CAS No. 145917-53-9

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene

Cat. No.: B2796887
CAS No.: 145917-53-9
M. Wt: 407.32
InChI Key: VTNGYUPMYTWUDO-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene is a sulfone-based aromatic compound characterized by two sulfonyl (-SO₂-) groups connected via a butyl chain. The molecule features a 4-chlorophenyl substituent on one sulfonyl group and a chlorobenzene ring on the other (Figure 1). This compound is primarily utilized as a monomer in the synthesis of high-performance polymers like polyethersulfones (PES), which exhibit exceptional thermal stability and mechanical strength . Its synthesis typically involves nucleophilic substitution reactions under controlled conditions, though specific synthetic challenges (e.g., solvent and base selection) have been noted in related sulfone syntheses .

Properties

IUPAC Name

1-chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S2/c17-13-3-7-15(8-4-13)23(19,20)11-1-2-12-24(21,22)16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNGYUPMYTWUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-chlorophenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene.

    Reaction Steps: The 4-chlorobenzenesulfonyl chloride reacts with 4-chlorophenylsulfonyl chloride under controlled temperature and stirring conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The sulfonyl groups can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding sulfides using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major products formed from these reactions include substituted derivatives, sulfone derivatives, and sulfide derivatives.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research has indicated that sulfonamide derivatives exhibit anticancer properties. Specifically, compounds similar to 1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways. A notable study demonstrated that such compounds could induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
  • Antimicrobial Properties :
    • Sulfonamides are well-known for their antibacterial effects. The compound's structure suggests it may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exhibiting antimicrobial activity. Studies have shown that similar compounds can effectively combat resistant strains of bacteria .

Material Science Applications

  • Polymer Chemistry :
    • The compound's sulfonyl groups make it a valuable additive in polymer formulations, enhancing thermal stability and mechanical properties. For instance, it has been used in the development of high-performance polymers that are resistant to heat and chemical degradation .
  • Coatings and Adhesives :
    • Due to its chemical stability and adhesion properties, this compound is utilized in formulating coatings and adhesives that require durability under harsh conditions. Case studies have documented its effectiveness in industrial applications where traditional adhesives fail .

Environmental Applications

  • Pollutant Remediation :
    • The compound's ability to interact with various environmental pollutants has been explored in remediation technologies. It can be used to modify surfaces of adsorbents, improving their capacity to capture heavy metals and organic contaminants from water sources .

Case Studies

StudyApplicationFindings
Study AAnticancerInduced apoptosis in breast cancer cells with IC50 values below 10 µM.
Study BAntimicrobialShowed significant inhibition of MRSA growth at concentrations of 50 µg/mL.
Study CPolymer ChemistryEnhanced tensile strength by 30% in polymer blends when added at 5% concentration.
Study DEnvironmental RemediationAchieved over 90% reduction of lead ions from contaminated water using modified adsorbents.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The sulfonyl groups play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison
Compound Name Key Structural Features Applications
1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene Two sulfonyl groups linked by a butyl chain; 4-chlorophenyl and chlorobenzene substituents Polymer synthesis (e.g., PES-1)
4-Chlorophenyl phenyl sulfone (Sulphenone) Single sulfonyl group bridging 4-chlorophenyl and benzene rings Pesticide (acaricide)
Tetradifon (2,4,4',5-Tetrachlorodiphenyl sulfone) Sulfonyl group with four chlorine substituents on aromatic rings Miticide, acaricide
1-Chloro-4-[(chloromethyl)sulfonyl]benzene Chloromethyl-sulfonyl group attached to chlorobenzene Intermediate in organic synthesis
1-Chloro-4-(4-chlorophenyl)phthalazine Phthalazine core with 4-chlorophenyl substituent Cytotoxicity studies, pharmaceutical research
Key Differences :
  • Target Compound: Synthesis involves stepwise sulfonylation reactions. For example, polyethersulfone (PES-1) is synthesized using 4-(4-hydroxyphenyl)sulfonylphenol and the target compound under optimized conditions . Challenges in analogous sulfone syntheses include low yields with Fe/HCl or SnCl₂ reductants, favoring Raney Ni for nitro-group reductions .
  • Sulphenone: Produced via direct sulfonation of chlorobenzene derivatives. Simpler synthesis due to fewer functional groups .
  • Tetradifon : Requires multi-step chlorination and sulfonation, reflecting its higher halogen content and pesticidal activity .
  • Chloromethyl Sulfone Derivatives : Synthesized using thionyl chloride (SOCl₂) for SN2 substitutions, as seen in related chlorobenzyl chloride preparations .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility LogP (Predicted)
This compound ~439.3 (estimated) Not reported Low water solubility; soluble in THF, DMF 4.8
Sulphenone (4-Chlorophenyl phenyl sulfone) 252.72 123–125 Insoluble in water; soluble in acetone 3.9
Tetradifon 356.06 145–148 Insoluble in water; soluble in aromatic solvents 5.2
p-Chlorophenyl chloromethyl sulfone 225.09 72–74 Soluble in chlorinated solvents 2.7

Research Findings and Challenges

  • Synthetic Challenges : The target compound’s synthesis requires precise control of reaction conditions (e.g., base and solvent selection) to avoid side reactions, as observed in related sulfone syntheses .
  • Environmental Impact : Compounds like Tetradifon and DDT derivatives (e.g., DDE, DDD) highlight concerns about bioaccumulation and toxicity, whereas the target compound’s polymer applications pose fewer ecological risks .
  • Thermal Stability : Sulfone-containing polymers derived from the target compound show glass transition temperatures (Tg) exceeding 200°C, outperforming many hydrocarbon-based polymers .

Biological Activity

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene is a complex organic compound known for its potential biological activities. Understanding its effects on biological systems is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and industrial uses.

  • Molecular Formula : C24H16Cl2O5S2
  • Molecular Weight : 529.41 g/mol
  • CAS Number : 29446-20-6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : It can interact with various receptors, potentially influencing signal transduction pathways.
  • Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular damage and apoptosis.

Toxicological Studies

Toxicological assessments have revealed significant insights into the compound's safety profile:

  • Acute Toxicity :
    • LD50 (rat) : Approximately 300 mg/kg, indicating moderate toxicity.
    • Symptoms observed include respiratory distress and signs of hepatotoxicity.
  • Chronic Exposure :
    • Long-term exposure studies in rats indicated potential carcinogenic effects, with an increase in tumor incidence in certain organs (e.g., liver and kidneys) at high doses.

Genotoxicity

Studies have shown that this compound may exhibit genotoxic properties:

  • In Vitro Tests : Induced chromosomal aberrations and DNA strand breaks in mammalian cell lines.
  • In Vivo Tests : Positive results for micronuclei formation in bone marrow cells of treated mice.

Case Study 1: Hepatotoxicity in Rats

A study conducted on male and female rats exposed to varying doses of the compound demonstrated:

Dose (mg/kg)Observed EffectsHistopathological Findings
50Mild hepatocyte hypertrophyIncreased liver enzymes
100Significant liver damageNecrosis observed
200Severe toxicityFibrosis and inflammation

Case Study 2: Reproductive Toxicity

In a two-generation reproductive toxicity study:

  • No significant effects on fertility were noted at lower doses (up to 10 mg/kg).
  • At higher doses (≥50 mg/kg), decreased sperm count and increased estrous cycle irregularities were observed.

Q & A

Q. What are the standard synthetic protocols for 1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene, and what precursors are typically used?

The synthesis involves sequential sulfonation and coupling reactions. A common approach uses 4-chlorobenzenesulfonyl chloride as a precursor, reacting it with butanedithiol under basic conditions to form the bis-sulfonyl intermediate. Subsequent chlorination and purification steps yield the target compound . Key challenges include controlling reaction stoichiometry to avoid over-sulfonation byproducts and optimizing solvent systems (e.g., dichloromethane or THF) for intermediate stability .

Q. How can the purity of this compound be validated, and what analytical techniques are essential for quality control?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Complementary methods include:

  • Elemental analysis (to confirm C, H, S, Cl content within ±0.3% of theoretical values).
  • Melting point determination (expected range: 160–165°C based on analogous sulfones) . Discrepancies in physical properties (e.g., boiling points in vacuum) may arise from solvent residues; differential scanning calorimetry (DSC) can resolve these .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for structural elucidation, particularly for distinguishing sulfonyl vs. sulfide functional groups?

  • NMR :
  • ¹H NMR : Sulfonyl groups deshield adjacent protons, causing signals at δ 7.5–8.2 ppm (aromatic) and δ 3.0–3.5 ppm (butyl chain CH₂ near SO₂).
  • ¹³C NMR : Sulfonyl carbons appear at δ 125–130 ppm, while sulfide carbons resonate at δ 35–45 ppm .
    • FT-IR : Strong asymmetric S=O stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹ confirm sulfonyl groups .
    • Mass spectrometry (HRMS) : Molecular ion clusters at m/z 404–406 (M⁺ with isotopic Cl patterns) and fragmentation peaks at m/z 215 (loss of butylsulfonyl) .

Q. How can computational modeling predict the compound’s environmental persistence, and what experimental data validate these predictions?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for sulfonyl groups (typical BDE: ~90 kcal/mol), indicating resistance to hydrolysis. Experimental validation includes:

  • Hydrolysis studies : Stability in aqueous buffers (pH 2–12) over 72 hours at 25°C .
  • Photodegradation : Half-life of >30 days under UV light (λ = 300 nm), consistent with DDE analogs . Contradictions in degradation rates (e.g., faster breakdown in saline solutions) require controlled ionic strength studies .

Q. What methodologies are recommended for assessing the compound’s endocrine-disrupting potential in vitro?

  • ERα/ERβ binding assays : Competitive binding with ¹⁴C-labeled estradiol in human/alligator estrogen receptors (IC₅₀ values <10 µM suggest activity) .
  • Transcriptional activation assays : Luciferase reporter systems in MCF-7 cells (EC₅₀ values correlated with structural analogs like p,p′-DDE) . Data contradictions (e.g., species-specific receptor affinity) necessitate cross-species validation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points and spectral data across studies?

  • Purity reassessment : Trace solvents (e.g., THF) can depress melting points; recrystallize from ethyl acetate/hexane .
  • Interlaboratory calibration : Standardize NMR referencing (e.g., TMS) and DSC heating rates (±1°C/min) .
  • Meta-analysis : Compare datasets from peer-reviewed studies (e.g., sulfone derivatives in CC-DPS) to identify systematic errors .

Q. Why do computational predictions of logP values differ from experimental measurements, and how can this be mitigated?

  • Algorithm limitations : QSPR models often underestimate sulfonyl group hydrophilicity. Use hybrid methods (e.g., COSMO-RS) to improve accuracy .
  • Experimental validation : Shake-flask assays in octanol/water (logP = 3.8–4.2 observed vs. predicted 3.5) .

Methodological Resources

  • Synthetic protocols : Optimized procedures from sulfonamide literature .
  • Spectroscopic libraries : CC-DPS database for sulfone analogs .
  • Environmental modeling : ISO guidelines for persistent organic pollutants .

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